molecular formula C11H6F2N2O B14053354 2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde

2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde

Cat. No.: B14053354
M. Wt: 220.17 g/mol
InChI Key: UUAGBQGTHSJCAY-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is a chemical compound with the molecular formula C11H6F2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of fluorine atoms in the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde typically involves the reaction of 2,3-difluorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(2,3-Difluorophenyl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(2,3-Difluorophenyl)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets, potentially leading to more effective therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Difluorophenyl)pyridine-5-carboxaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(2,3-Difluorophenyl)quinoline-5-carboxaldehyde: Contains a quinoline ring, which is a fused bicyclic structure.

    2-(2,3-Difluorophenyl)benzaldehyde: Lacks the pyrimidine ring, making it less versatile in certain chemical reactions.

Uniqueness

2-(2,3-Difluorophenyl)pyrimidine-5-carboxaldehyde is unique due to the combination of the pyrimidine ring and the difluorophenyl group. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry. The presence of fluorine atoms also enhances its chemical properties, such as increased lipophilicity and metabolic stability .

Properties

Molecular Formula

C11H6F2N2O

Molecular Weight

220.17 g/mol

IUPAC Name

2-(2,3-difluorophenyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H6F2N2O/c12-9-3-1-2-8(10(9)13)11-14-4-7(6-16)5-15-11/h1-6H

InChI Key

UUAGBQGTHSJCAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC=C(C=N2)C=O

Origin of Product

United States

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